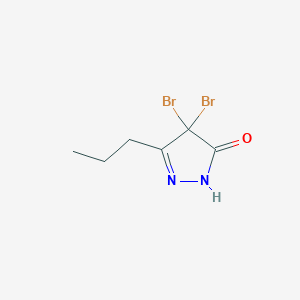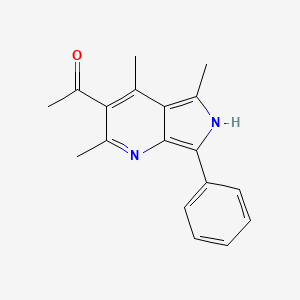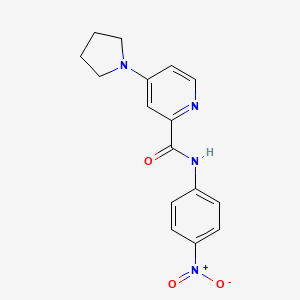
n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two 2-chloropropyl groups and two methoxy groups attached to the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline typically involves the reaction of 2,5-dimethoxyaniline with 2-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The reaction can be represented as follows:
2,5-dimethoxyaniline+22-chloropropyl chloride→this compound+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinone derivatives under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Various substituted aniline derivatives.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Wissenschaftliche Forschungsanwendungen
n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
- n,n-Bis(2-chloropropyl)aniline
- n,n-Bis(2-chloropropyl)-4-methoxyaniline
- n,n-Bis(2-chloropropyl)fluoranthen-3-amine
Comparison:
- n,n-Bis(2-chloropropyl)-2,5-dimethoxyaniline is unique due to the presence of two methoxy groups on the aniline ring, which can influence its chemical reactivity and biological activity.
- n,n-Bis(2-chloropropyl)aniline lacks the methoxy groups, which may result in different reactivity and applications.
- n,n-Bis(2-chloropropyl)-4-methoxyaniline has only one methoxy group, potentially leading to different steric and electronic effects.
- n,n-Bis(2-chloropropyl)fluoranthen-3-amine contains a fluoranthene moiety, which can impart distinct properties compared to the aniline derivatives.
Eigenschaften
CAS-Nummer |
27077-23-2 |
|---|---|
Molekularformel |
C14H21Cl2NO2 |
Molekulargewicht |
306.2 g/mol |
IUPAC-Name |
N,N-bis(2-chloropropyl)-2,5-dimethoxyaniline |
InChI |
InChI=1S/C14H21Cl2NO2/c1-10(15)8-17(9-11(2)16)13-7-12(18-3)5-6-14(13)19-4/h5-7,10-11H,8-9H2,1-4H3 |
InChI-Schlüssel |
WTWHRJIGPIZBHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC(C)Cl)C1=C(C=CC(=C1)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Hydroxy-2,9-dimethyl-1,3,4,6,7,8-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14004510.png)

![3-{3-[(Dibenzylamino)methyl]-4-hydroxyphenyl}-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14004521.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)


![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)

![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)


